3,3,3-trifluoro-N-(2-methyl-2-(thiophen-3-yl)propyl)propane-1-sulfonamide
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Overview
Description
The description of a chemical compound usually includes its IUPAC name, common name, CAS number, and structural formula. It may also include the type of compound (organic, inorganic, etc.) and its role or use .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This includes the reactants, conditions, catalysts, and steps involved in the synthesis .Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This includes understanding the reactants, products, and conditions for each reaction .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be found in chemical databases .Scientific Research Applications
Synthesis and Structure-Activity Relationships
A study by Tucker et al. (1988) explores the synthesis and structure-activity relationships of derivatives of 2-hydroxypropionanilides, with a focus on antiandrogen activity. This research is relevant as it includes the preparation and testing of sulfones and sulfoxides, related to trifluoromethyl derivatives like 3,3,3-trifluoro-N-(2-methyl-2-(thiophen-3-yl)propyl)propane-1-sulfonamide (Tucker, Crook, & Chesterson, 1988).
Synthesis of Chiral Pyrrolidin-3-ones
Králová et al. (2019) describe the synthesis of N-(3-phenylprop-2-yn-1-yl)-sulfonamides derived from serine and threonine, leading to the formation of pyrrolidin-3-ones. This study contributes to understanding the synthesis pathways involving sulfonamides, which could include compounds similar to this compound (Králová, Maloň, Pospíšil, & Soural, 2019).
Sulfonamides as Terminators of Cationic Cyclisations
The study by Haskins and Knight (2002) highlights the use of trifluoromethanesulfonic (triflic) acid as a catalyst in cyclisations of homoallylic sulfonamides to form pyrrolidines. This research contributes to understanding the role of sulfonamides, like the one , in chemical reactions (Haskins & Knight, 2002).
Generation of Polyfluoroalkyl Derivatives
Funabiki et al. (1998) discuss the generation of polyfluoro-1-(tosyloxy)prop-1-enyllithiums and their reaction with various electrophiles. This study is relevant to the understanding of chemical reactions involving polyfluoroalkyl derivatives, which are structurally similar to the compound (Funabiki, Ohtsuki, Ishihara, & Yamanaka, 1998).
Stereocontrolled Access to Epoxides
Shimizu, Sugiyama, and Fujisawa (1996) achieved highly stereocontrolled access to trifluoro-2,3-epoxypropane using lipase-mediated kinetic resolution. The study provides insights into the synthesis processes involving trifluoromethyl compounds (Shimizu, Sugiyama, & Fujisawa, 1996).
Development of Sulfonated Poly(arylene Ether Sulfone)s
Research by Bae, Miyatake, and Watanabe (2009) on sulfonated poly(arylene ether sulfone)s containing fluorenyl groups for fuel-cell applications is relevant. These sulfonated block copolymers exhibit properties like high proton conductivity, which could be of interest in the context of compounds like this compound (Bae, Miyatake, & Watanabe, 2009).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
3,3,3-trifluoro-N-(2-methyl-2-thiophen-3-ylpropyl)propane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3NO2S2/c1-10(2,9-3-5-18-7-9)8-15-19(16,17)6-4-11(12,13)14/h3,5,7,15H,4,6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUHUPPZJUMYPNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNS(=O)(=O)CCC(F)(F)F)C1=CSC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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